molecular formula C21H22N2O4S2 B2987878 methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 685130-38-5

methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2987878
CAS RN: 685130-38-5
M. Wt: 430.54
InChI Key: SBKQAXUBRATXQE-UHFFFAOYSA-N
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Description

The compound “methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic molecule. It has a molecular formula of C22H21F3N2O4S2 and an average mass of 498.538 Da . The structure of the compound includes a benzothiophene and a benzothiazin group, both of which are heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzothiophene and benzothiazin rings are notable features, and the compound also includes a trifluoromethyl group, an acetyl group, and an amino group .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives related to methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been a subject of interest due to their potential biological activities. For instance, compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been investigated for their antibacterial, antifungal, and anti-inflammatory activities. Some of these compounds exhibit promising biological activity, suggesting potential applications in developing new therapeutic agents (Narayana, Ashalatha, Raj, & Kumari, 2006). Similarly, N-substituted-3-chloro-2-azetidinones, synthesized from 2-aminobenzothiazole derivatives, showed good to moderate antibacterial activity, although no activity against the fungal species tested was observed (Chavan & Pai, 2007).

Antitumor Activities

The exploration of benzothiazoles for their antitumor activities has been a significant focus. Studies on 2-(4-acylaminophenyl)benzothiazoles revealed insights into the metabolism and the role of acetylation in their antitumor activities. These compounds, particularly when N-acylated, retain selective antitumor activity, highlighting the importance of metabolic transformations in their effectiveness against certain cancer cell lines (Chua et al., 1999). This suggests that methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives could be potential candidates for antitumor drug development.

Chemical Reactions and Synthesis

The compound and its derivatives are also valuable in studying unique chemical reactions and synthesis pathways. For example, reactions involving methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate showcase the versatility of similar structures in producing a variety of esters through different chemical treatments (Irikawa et al., 1989). Moreover, the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from related compounds demonstrates the potential for creating a wide range of heterocyclic compounds with various applications (Koza et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The biological activity of similar compounds can often be attributed to their ability to interact with various enzymes or receptors, but specific details would depend on the exact biological context .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-11-7-8-12-15(9-11)29-20(18(12)21(26)27-2)23-17(24)10-16-19(25)22-13-5-3-4-6-14(13)28-16/h3-6,11,16H,7-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKQAXUBRATXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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